molecular formula CH2Cl3PS B155630 Chloromethylphosphonothioic dichloride CAS No. 1983-27-3

Chloromethylphosphonothioic dichloride

Cat. No.: B155630
CAS No.: 1983-27-3
M. Wt: 183.4 g/mol
InChI Key: HRHKZXIMFUYRDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .

Comparison with Similar Compounds

Chloromethylphosphonothioic dichloride can be compared with other similar compounds such as:

  • Methylphosphonothioic dichloride
  • Trithis compound
  • Ethylphosphonothioic dichloride
  • Propylphosphonothioic dichloride
  • Cyclohexylphosphonothioic dichloride
  • Phenylphosphonothioic dichloride
  • p-Chlorophenylphosphonothioic dichloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. This compound is unique due to its chloromethyl group, which imparts distinct reactivity and utility in synthesis .

Properties

IUPAC Name

dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKZXIMFUYRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=S)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342710
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983-27-3
Record name P-(Chloromethyl)phosphonothioic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1983-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethylphosphonothioic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylphosphonothioic dichloride
Reactant of Route 2
Chloromethylphosphonothioic dichloride

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